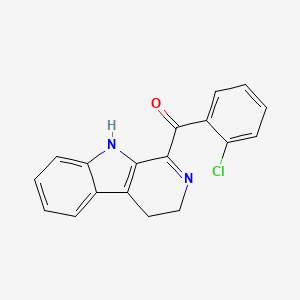

(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone

Description

Properties

CAS No. |

906067-38-7 |

|---|---|

Molecular Formula |

C18H13ClN2O |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

(2-chlorophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C18H13ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-8,21H,9-10H2 |

InChI Key |

YTHLHSMHBAOJRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a well-established method for synthesizing beta-carboline derivatives. In this reaction, tryptamine reacts with an aldehyde in acidic conditions to form a tetrahydro-beta-carboline intermediate.

- General Procedure :

- Tryptamine or tryptophan methyl ester is dissolved in a mixture of acetic acid and dichloromethane.

- An aldehyde is added, and the mixture is refluxed for several hours.

- After cooling, the mixture is basified and extracted with dichloromethane.

- The organic layer is dried and purified by column chromatography.

This method yields tetrahydro-beta-carbolines which can be further modified to obtain the desired compound.

N-Alkylation and N-Acylation

Once the beta-carboline core is formed, N-alkylation or N-acylation can be performed to introduce substituents at the nitrogen atom.

Yields and Purification

The overall yields of these reactions can vary significantly based on steric and electronic factors associated with the substituents on both the beta-carboline core and the aromatic ring. Typical yields reported range from 52% to 95% , depending on the specific conditions used during synthesis.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| Formation of Beta-Carboline | Pictet-Spengler Reaction | Tryptamine, Aldehyde | Moderate |

| N-Alkylation | Alkylation | Alkyl Halide, Triethylamine | Moderate to High |

| Carbonyl Introduction | Acylation | Acyl Chloride/Anhydride | Moderate to High |

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of beta-carboline compounds, including (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone, exhibit significant anticancer activities.

Case Studies

A study synthesized various tetrahydro-beta-carboline derivatives and evaluated their anticancer activity. Among these, this compound demonstrated promising results in inducing QR1 and inhibiting aromatase, suggesting its potential as a chemopreventive agent .

Neuropharmacological Effects

Beta-carboline derivatives have also been studied for their neuropharmacological properties. These compounds may influence neurotransmitter systems and exhibit anxiolytic or sedative effects.

Potential Applications

- Cognitive Enhancement : Some studies suggest that beta-carbolines can modulate neurotransmitter systems involved in cognition and memory, potentially offering therapeutic avenues for cognitive disorders .

- Anxiolytic Effects : The modulation of GABA receptors by beta-carboline derivatives may provide anxiolytic benefits, making them candidates for treating anxiety disorders .

Other Biological Activities

Beyond anticancer and neuropharmacological effects, this compound may possess additional biological activities worth exploring.

Antimicrobial Activity

Preliminary studies have indicated that some beta-carboline derivatives exhibit antimicrobial properties against various pathogens. This could open pathways for developing new antimicrobial agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structural analogs (Table 1):

Key Findings:

Substituent Effects on Binding Affinity :

The 2-chlorophenyl derivative exhibits superior binding affinity to the 5-HT2A receptor compared to unsubstituted or nitro-substituted analogs. This is attributed to the electron-withdrawing Cl group enhancing polar interactions with the receptor’s binding pocket .

Lipophilicity (LogP): Chlorine and fluorine substituents increase LogP values, correlating with improved blood-brain barrier penetration. However, bulky or polar groups (e.g., NO2) reduce membrane permeability despite similar electronic effects .

Structural Analysis: X-ray data (refined via SHELX ) reveal that the 2-chlorophenyl group induces slight torsional strain in the methanone bridge (C-C bond: 1.48 Å vs.

Electronic Properties : Multiwfn-based electron localization function (ELF) analysis shows that the 2-chlorophenyl group delocalizes electron density in the β-carboline ring, stabilizing the molecule’s tautomeric forms and enhancing its redox stability.

Biological Activity

The compound (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a derivative of beta-carboline, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds that exhibit a variety of biological activities, including neuroprotective effects, anti-cancer properties, and potential use in treating neurological disorders. The structural framework of beta-carbolines allows for interactions with various biological targets, such as receptors and enzymes.

-

Interaction with Neurotransmitter Receptors :

- Beta-carbolines can act as modulators of neurotransmitter systems, particularly the GABAergic system. They may exhibit anxiogenic or anxiolytic effects depending on their specific structure and concentration.

- Research indicates that beta-carbolines can bind to the benzodiazepine site on GABA_A receptors, influencing neuronal excitability and neurotransmission.

-

Antioxidant Activity :

- Some beta-carboline derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing neurodegenerative diseases and other conditions associated with oxidative damage.

-

Cytotoxic Effects :

- Certain beta-carbolines have been shown to possess cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective properties of beta-carboline derivatives in models of neurodegeneration. The results indicated that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease. -

Anticancer Activity :

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.